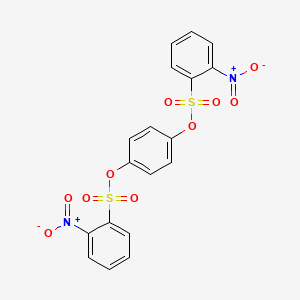
Benzene-1,4-diyl bis(2-nitrobenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-NITROPHENYL)SULFONYL]OXY}PHENYL 2-NITRO-1-BENZENESULFONATE is a complex organic compound characterized by the presence of nitro and sulfonyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-NITROPHENYL)SULFONYL]OXY}PHENYL 2-NITRO-1-BENZENESULFONATE typically involves multi-step organic reactions. One common method includes the sulfonation of phenyl rings followed by nitration. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-NITROPHENYL)SULFONYL]OXY}PHENYL 2-NITRO-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-{[(2-NITROPHENYL)SULFONYL]OXY}PHENYL 2-NITRO-1-BENZENESULFONATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2-NITROPHENYL)SULFONYL]OXY}PHENYL 2-NITRO-1-BENZENESULFONATE involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Shares the nitro and sulfonyl functional groups but differs in its overall structure and reactivity.
4-Nitrophenylsulfonyl chloride: Similar functional groups but different substitution pattern on the phenyl ring.
Uniqueness
4-{[(2-NITROPHENYL)SULFONYL]OXY}PHENYL 2-NITRO-1-BENZENESULFONATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H12N2O10S2 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
[4-(2-nitrophenyl)sulfonyloxyphenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H12N2O10S2/c21-19(22)15-5-1-3-7-17(15)31(25,26)29-13-9-11-14(12-10-13)30-32(27,28)18-8-4-2-6-16(18)20(23)24/h1-12H |
InChI Key |
WZYRLYXSKUYHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















